6-iodo-4-(trifluoromethyl)indoline-2,3-dione

Vue d'ensemble

Description

6-iodo-4-(trifluoromethyl)indoline-2,3-dione is a derivative of isatin, a heterocyclic compound known for its diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione typically involves the introduction of iodine and trifluoromethyl groups into the isatin core. One common method is the electrophilic iodination of 4-trifluoromethyl-isatin using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

6-iodo-4-(trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the isatin core to indoline derivatives.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide or ethanol.

Major Products

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione as an anticancer agent. The compound has shown promising results in inhibiting key enzymes involved in cancer progression, particularly indoleamine 2,3-dioxygenase (IDO1). IDO1 is crucial for regulating tryptophan metabolism and tumor immune escape. Inhibitors targeting this enzyme can enhance anti-tumor immunity.

A study designed several compounds based on indole scaffolds to improve binding affinity to IDO1. Among these, derivatives of this compound exhibited significant inhibitory activity against IDO1 with IC50 values suggesting strong potential for further development in cancer therapeutics .

2. Imaging and Diagnostics

The compound's structural characteristics make it suitable for use in imaging applications. For instance, it has been explored as a candidate tracer for Positron Emission Tomography (PET) imaging of apoptosis through its interaction with caspase enzymes. A related compound demonstrated low nanomolar affinity for caspase-3, which is a critical target for imaging drug-induced apoptosis . This suggests that similar derivatives could be effective in developing novel imaging agents.

Materials Science

1. Synthesis of Functional Materials

The unique trifluoromethyl group in this compound enhances its electronic properties, making it valuable in the synthesis of functional materials. It can be utilized in the development of organic semiconductors and photovoltaic devices due to its high electron affinity and stability under various conditions.

A recent study demonstrated an efficient method to synthesize derivatives using iodine-mediated reactions, which could be adapted to create new materials with tailored electronic properties . This opens avenues for applications in electronics and optoelectronics.

Biological Research

1. Antiviral Properties

Research has indicated that indoline derivatives can possess antiviral properties. Compounds similar to this compound have been evaluated for their efficacy against viruses such as Enterovirus 71 (EV71) and Coxsackievirus B3 (CVB3). Initial findings suggest that these compounds can suppress viral replication and reduce cell damage caused by viral infections .

Table: Summary of Applications and Findings

Mécanisme D'action

The mechanism of action of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can form halogen bonds with target proteins, stabilizing the compound-protein complex and modulating the biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Trifluoromethyl-isatin: Lacks the iodine atom, resulting in different reactivity and biological activity.

6-Chloro-4-trifluoromethyl-isatin: Contains a chlorine atom instead of iodine, leading to variations in chemical properties and applications.

6-Bromo-4-trifluoromethyl-isatin:

Uniqueness

6-iodo-4-(trifluoromethyl)indoline-2,3-dione is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications.

Activité Biologique

6-Iodo-4-(trifluoromethyl)indoline-2,3-dione (CAS No. 259667-71-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

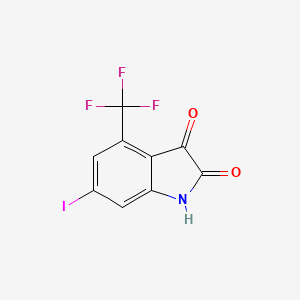

The chemical structure of this compound can be represented as follows:

This compound features a unique trifluoromethyl group and an iodine atom, which may contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Kinase Inhibition : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer progression. For instance, it has been suggested to target the c-Met and VEGFR-2 kinases, which play crucial roles in cell proliferation and angiogenesis.

- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cell lines. Studies have demonstrated that it can trigger cell cycle arrest and promote programmed cell death in various tumor models.

Anticancer Activity

Research has highlighted the anticancer properties of this compound. A study conducted on several cancer cell lines (e.g., A549, MCF-7, HeLa) revealed that the compound effectively inhibited cell growth and induced apoptosis. The IC50 values for these cell lines were reported to be within the micromolar range, indicating significant potency against tumor cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| MCF-7 | 12 | Cell cycle arrest |

| HeLa | 10 | Inhibition of proliferation |

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is metabolized primarily in the liver through cytochrome P450 enzymes. Its bioavailability and half-life are still under investigation but are critical for determining therapeutic efficacy .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds can provide insights into its unique properties.

| Compound | Biological Activity | Notes |

|---|---|---|

| 5-Fluoroindole | Moderate anticancer activity | Targets different kinases |

| Trifluoromethylated indoles | Varying effects on apoptosis and proliferation | Structural variations affect potency |

| Anilino-naphthoquinones | Strong EGFR inhibition | Different mechanism of action |

Propriétés

IUPAC Name |

6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3INO2/c10-9(11,12)4-1-3(13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZDFQVLDVEAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=O)N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433946 | |

| Record name | 6-Iodo-4-trifluoromethyl-isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259667-71-5 | |

| Record name | 6-Iodo-4-trifluoromethyl-isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.